molecular formula C7H13BrO B1527445 1-(Bromomethyl)-1-methoxycyclopentane CAS No. 1250243-35-6

1-(Bromomethyl)-1-methoxycyclopentane

Cat. No. B1527445
M. Wt: 193.08 g/mol
InChI Key: YDKLSRNFHLKIAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromomethyl compounds often involves the bromination of a precursor compound . For instance, the synthesis of various cyclopropyl methyl bromide derivatives has been reported from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N .


Molecular Structure Analysis

The molecular structure of bromomethyl compounds is influenced by the presence of the bromomethyl group, which can participate in further chemical transformations . The structure of these compounds has been examined by various spectroscopic methods and X-ray diffraction .


Chemical Reactions Analysis

Bromomethyl compounds can undergo various chemical reactions. For example, asymmetric bromination has been used to produce chiral dibromocyclohexanes . The reactivity of highly substituted cyclohexanes, such as tris (bromomethyl) derivatives, shows strong proximity effects, which influence the outcome of synthetic transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of brominated cyclohexanes are influenced by their molecular structure. For example, the conformational analysis of 1-bromo-1-silacyclohexane reveals the thermodynamic equilibrium between axial and equatorial conformers .

Scientific Research Applications

Formation of Cyclopropane Lactones and Fused Heterocyclic Compounds

The study by Farin˜a et al. (1987) detailed the formation of cyclopropane lactones and fused heterocyclic compounds through Michael initiated ring closure reactions of 2-bromo-3-formylacrylic acid derivatives. This research demonstrates the potential of using similar bromomethyl and methoxycyclopentane derivatives in synthesizing complex cyclic structures, providing insights into the versatility of these compounds in creating diverse molecular frameworks (Farin˜a, Maestro, Martín, & Soria, 1987).

Synthesis of Substituted Resorcinol Monomethyl Ethers

Shao and Clive (2015) discussed the alkylation of 2-bromo-3-methoxycyclohex-2-en-1-ones at C-6 with reactive halides, followed by treatment to yield resorcinol monomethyl ethers with defined substitution patterns. This method signifies the role of bromo and methoxy groups in facilitating specific transformations, which could be applied to 1-(Bromomethyl)-1-methoxycyclopentane derivatives for synthesizing targeted chemical structures (Shao & Clive, 2015).

Radical Cyclization for Stereoselective Synthesis

Matsumoto et al. (1995) reported on the radical cyclization of 1-allyloxy-2-halosilacyclopentane, leading to stereoselective synthesis of triols starting from silacyclobutane. This research highlights the potential of employing 1-(Bromomethyl)-1-methoxycyclopentane in radical cyclization reactions to achieve stereoselective synthesis, showcasing its utility in organic synthesis (Matsumoto, Miura, Oshima, & Utimoto, 1995).

Safety And Hazards

Bromomethyl compounds can be hazardous. They are often classified as flammable liquids and can cause skin corrosion/irritation and serious eye damage/eye irritation . They can also cause specific target organ toxicity .

properties

IUPAC Name

1-(bromomethyl)-1-methoxycyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-9-7(6-8)4-2-3-5-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKLSRNFHLKIAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-1-methoxycyclopentane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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